Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate is a chemical compound that is part of a broader class of organic molecules which often contain a methoxyphenyl group. This group is characterized by a methoxy (-OCH3) substituent attached to a phenyl ring. The presence of this functional group can influence the physical, chemical, and optical properties of the compound. Although the specific compound Ethyl 5-(4-methoxyphenyl)-5-oxovalerate is not directly mentioned in the provided papers, the papers do discuss related compounds that share the 4-methoxyphenyl moiety, which can provide insights into the behavior and characteristics of similar compounds.
Synthesis Analysis
The synthesis of related compounds with the 4-methoxyphenyl group involves various chemical reactions. For instance, the reaction of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines leads to the formation of different pyrazole derivatives, indicating that the reactivity of the starting material can lead to a variety of products depending on the reaction conditions and the reactants used . Another novel heterocyclic compound containing the 4-methoxyphenyl group was synthesized using a standard method, and its structure was confirmed using FTIR spectroscopy . These studies suggest that the synthesis of compounds with the 4-methoxyphenyl group can be achieved through various synthetic routes and can yield a diverse array of structures.
Molecular Structure Analysis
The molecular structure of compounds containing the 4-methoxyphenyl group has been analyzed using different techniques such as single-crystal X-ray diffraction (XRD) and Hirshfeld surface analysis. For example, a compound with an epoxide and a 4-methoxyphenyl group was found to have the two groups on opposite sides of a pyrrolidyl ring, indicating a specific spatial arrangement that could affect its reactivity . Another study on an oxazole derivative revealed that the compound crystallizes in a monoclinic crystal system and features intramolecular and intermolecular hydrogen bonds that stabilize its structure . These analyses demonstrate that the molecular structure of such compounds is complex and can be influenced by the presence of the 4-methoxyphenyl group.
Chemical Reactions Analysis
The chemical reactivity of compounds with the 4-methoxyphenyl group can vary widely. As seen in the synthesis of pyrazole derivatives, the starting material can undergo reactions with hydrazines to form different products, which suggests that the 4-methoxyphenyl moiety can participate in or influence various chemical reactions . The specific interactions and reactivity patterns of Ethyl 5-(4-methoxyphenyl)-5-oxovalerate would need to be studied in detail to understand its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the 4-methoxyphenyl group can be determined through various analytical techniques. For instance, the optical properties of a novel heterocyclic compound were studied using UV-visible spectroscopy, revealing transparency in the visible region, which could be relevant for applications requiring light transmission . Thermal properties were assessed using thermal analysis, indicating the material's thermal stability . The crystal structure and intermolecular interactions, as analyzed by XRD and Hirshfeld surface analysis, provide further insight into the physical properties of these compounds . These studies highlight the importance of the 4-methoxyphenyl group in determining the properties of the molecules it is part of.
Scientific Research Applications
Crystal Structures and Hydrogen Bond Interactions The crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate was thoroughly analyzed, revealing significant roles of strong hydrogen bonds, especially involving co-crystallized water molecules, in the crystal packing (Yeong, Chia, Quah, Tan, 2018).
Molecular Packing and Supramolecular Chains In certain compounds like ethyl 2-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the molecular packing is influenced by specific interactions such as methine-C—H⋯O(carbonyl), leading to the formation of linear supramolecular chains (Zukerman-Schpector et al., 2017).
Biological Activities and Pharmaceutical Properties
Antimicrobial and Antioxidant Properties Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have demonstrated significant antimicrobial and antioxidant activities, highlighting their potential in therapeutic applications. The docking studies and ADME results further underscore their pharmaceutical relevance (Raghavendra et al., 2016).
Anti-Proliferative and Tumor Cell Selectivity Derivatives such as 5-(2-(4-methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene have shown pronounced anti-proliferative activity and tumor cell selectivity. Their ability to preferentially inhibit the proliferation of specific tumor cell types while having minimal impact on other cell lines underscores their potential in targeted cancer therapies (Thomas et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-5-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANPCGBZMJMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399211 | |
Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | |
CAS RN |
25305-58-2 | |
Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-(4-METHOXYPHENYL)-5-OXOVALERATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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